4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description
“4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound with the CAS Number: 923232-29-5 . It has a molecular weight of 209.63 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a 1,2,4-oxadiazole ring via a chloroethyl group.Scientific Research Applications
Synthesis Techniques : A diverse set of acetamides, including the compound of interest, was synthesized using commercially available 2-chloropyridine-carboxylic acids with amidoximes to form corresponding 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This synthesis was part of a larger study to explore the biological properties of fused heterocyclic 1,2,4-triazoles (Karpina et al., 2019).
Biological Activity and Anticancer Evaluation :
- Compounds with 1,3,4-oxadiazole structures have been extensively studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. For instance, a series of 1,3,4-oxadiazolyl tetrahydropyridines were synthesized and evaluated for their anticancer activities, demonstrating moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
- Certain 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives showed significant in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis (Navarrete-Vázquez et al., 2007).
- Novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and exhibited in vitro anticancer activity against several human cancer cell lines, with specific compounds showing high cytotoxicity against specific cell lines (Vinayak et al., 2017).
Chemical and Structural Characterization :
- The structures of newly synthesized compounds, including those with 1,2,4-oxadiazole structures, were confirmed using spectroscopic methods, such as IR, 1H NMR, and mass spectrometry. These studies often explore the optical properties and potential biological activities of these compounds (Ge et al., 2014).
Properties
IUPAC Name |
5-(1-chloroethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJCXHRERCQSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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